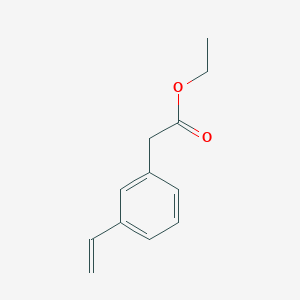
Benzeneacetic acid, 3-ethenyl-, ethyl ester
Overview
Description
Benzeneacetic acid, 3-ethenyl-, ethyl ester: is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a vinyl group attached to a phenyl ring, which is further connected to an ethyl acetate moiety. The presence of the vinyl group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Esterification: Another common method involves the esterification of 2-(3-vinylphenyl)acetic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The ester can be reduced using lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The vinyl group allows for various substitution reactions, such as halogenation or addition reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Hydrolysis: 2-(3-vinylphenyl)acetic acid and ethanol.
Reduction: 2-(3-vinylphenyl)ethanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Benzeneacetic acid, 3-ethenyl-, ethyl ester is used as an intermediate in the synthesis of various organic compounds. Its vinyl group makes it a valuable building block for polymerization reactions .
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules. Its derivatives may exhibit antimicrobial or anti-inflammatory properties .
Industry: In the fragrance and flavor industry, this compound is used to synthesize esters with unique aromatic properties. It is also employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 2-(3-vinylphenyl)acetate primarily involves its reactivity due to the vinyl group. The vinyl group can participate in various addition reactions, making it a versatile intermediate. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Methyl 2-(3-vinylphenyl)acetate: Similar structure but with a methyl group instead of an ethyl group.
2-(3-vinylphenyl)acetic acid: The acid form of the compound, lacking the ester moiety
Uniqueness: Benzeneacetic acid, 3-ethenyl-, ethyl ester stands out due to the presence of the vinyl group, which imparts unique reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in both academic and industrial research .
Properties
IUPAC Name |
ethyl 2-(3-ethenylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10-6-5-7-11(8-10)9-12(13)14-4-2/h3,5-8H,1,4,9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGMZICAAYTYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














